molecular formula C₁₆H₁₁D₃F₃N₅O₂ B1140758 Voriconazole-d3 N-Oxide CAS No. 1217851-84-7

Voriconazole-d3 N-Oxide

Katalognummer B1140758
CAS-Nummer: 1217851-84-7
Molekulargewicht: 368.33
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Voriconazole-d3 N-Oxide is an internal standard used for the quantification of voriconazole N-oxide . It is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .


Synthesis Analysis

Voriconazole-d3 N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . A study on microdialysis of Voriconazole and its N-Oxide metabolite provides insights into the distribution and metabolism processes of Voriconazole in humans .


Molecular Structure Analysis

The molecular formula of Voriconazole-d3 N-Oxide is C16 D3 H11 F3 N5 O2 . Its molecular weight is 368.33 .


Chemical Reactions Analysis

Voriconazole-d3 N-Oxide is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolic ratio of voriconazole N-oxide (NO) to voriconazole (VRC) concentrations in interstitial space fluid and plasma depends on the CYP2C19 genotype-predicted phenotype .


Physical And Chemical Properties Analysis

Voriconazole-d3 N-Oxide has a molecular formula of C16 D3 H11 F3 N5 O2 and a molecular weight of 368.33 .

Wissenschaftliche Forschungsanwendungen

  • Quantification in Human Urine : Voriconazole-d3 N-Oxide is used as an isotopic internal standard in a liquid chromatography-tandem mass spectrometry method to quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine. This method aids in studying urinary excretion of voriconazole (Yu et al., 2021).

  • Analysis in Human Whole Blood : It is also used in developing assays for quantitation of voriconazole and voriconazole N-oxide in small volumes of blood, particularly in pediatric clinical trials investigating the impact of intestinal inhibition of CYP3A4 on voriconazole pharmacokinetics (Moorthy et al., 2019).

  • Role in Oxidative Metabolism : Studies on the oxidative metabolism of voriconazole by human liver microsomes have revealed the role of flavin-containing monooxygenase (FMO) in the metabolic formation of voriconazole N-oxide, highlighting the complex metabolic pathways of voriconazole (Yanni et al., 2008; Yanni et al., 2010).

  • Pharmacokinetics and Metabolism in Patients : Voriconazole and its metabolites, including the N-oxide, are studied for their pharmacokinetics and metabolism in patients, providing insights into their variability and implications for dosing and therapeutic drug monitoring (Geist et al., 2013).

  • Photocarcinogenesis in Organ Transplant Recipients : Voriconazole and its primary metabolite, voriconazole N-oxide, are implicated in the development of skin cancer in organ transplant recipients. Research suggests a potential mechanism involving voriconazole-induced photosensitivity and carcinogenesis (Williams et al., 2014).

  • Influence on CYP2C19 Mediated Metabolism : Population pharmacokinetic analysis characterizes CYP2C19 genetic variations' influence on voriconazole and its N-oxide metabolite pharmacokinetics, supporting dose optimization in immunocompromised patients (Li et al., 2022).

  • Drug-Drug Interactions : The interaction between voriconazole and other drugs, such as imatinib, is studied to assess the potential drug-drug interactions and their impact on the metabolism of both drugs (Lin et al., 2019).

Safety And Hazards

Voriconazole-d3 N-Oxide is for research use only and not intended for human or veterinary diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Zukünftige Richtungen

The feasibility of the simultaneous microdialysis of Voriconazole and its N-Oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-Oxide metabolite pharmacokinetics in plasma and interstitial space fluid . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

Eigenschaften

IUPAC Name

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-QLWAGJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voriconazole-d3 N-Oxide

Citations

For This Compound
4
Citations
Y Yu, YQ Yang, NJ Zeng, HW Zhang… - Journal of …, 2022 - academic.oup.com
… Voriconazole-d3 and voriconazole-d3 N-oxide were used as isotopic internal standards. Samples were processed by protein precipitation and separated using a ZORBAX SB-Aq …
Number of citations: 1 academic.oup.com
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Therapeutic drug monitoring (TDM) may contribute to optimizing the efficacy and safety of antifungal therapy because of the large variability in drug pharmacokinetics. Rapid, sensitive, …
Number of citations: 147 journals.asm.org
NW Tissot, J Bille, T Calandra, B Zanolari, O Marchetti - 2010 - Citeseer
… Fluconazole-d4, voriconazole-d3, voriconazole-d3 N-oxide, 18 posaconazole-d4, itraconazole-d5 and hydroxy-itraconazole-d5 were used as IS for their 19 target analyte; voriconazole-…
Number of citations: 2 citeseerx.ist.psu.edu
D Haefliger, C Marzolini, F Lamoth… - British journal of …, 2023 - Wiley Online Library
… liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method, using the stable isotopically-labelled Internal Standards voriconazole-d3 and voriconazole-d3-N-oxide. The …
Number of citations: 1 bpspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.